molecular formula C6H12FNO B1447068 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol CAS No. 1443983-86-5

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol

Cat. No. B1447068
M. Wt: 133.16 g/mol
InChI Key: OWUTXBIONAXKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 2303565-96-8 . It has a molecular weight of 169.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12FNO.ClH/c7-3-6-4-8(5-6)1-2-9;/h6,9H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Biosensors

  • Scientific Field : Biosensor Technology
  • Application Summary : The compound “2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” could potentially be used in the production of biosensors. Biosensors are devices that combine a biological component with a physicochemical detector to detect the presence of various substances in the environment .
  • Methods of Application : While the specific methods of application for this compound in biosensor technology are not detailed in the source, biosensors typically work by utilizing a biological recognition element (such as an enzyme or antibody) that interacts with the target substance. This interaction is then detected and measured by the physicochemical detector .
  • Results or Outcomes : The use of this compound in biosensor technology could potentially lead to more sustainable biosensor production, which is growing in importance. This could allow for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .

Synthesis of Estrogen Receptor Modulating Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : “2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” is an intermediate useful for the synthesis of estrogen receptor modulating compounds .
  • Methods of Application : The specific methods of application or experimental procedures for this compound in the synthesis of estrogen receptor modulating compounds are not detailed in the source .
  • Results or Outcomes : The use of this compound as an intermediate in the synthesis of estrogen receptor modulating compounds could potentially lead to the development of new pharmaceuticals .

Process for the Preparation of the Compound

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound “2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol” can be prepared through a specific process described in a patent .
  • Methods of Application : The specific methods of application or experimental procedures for the preparation of this compound are not detailed in the source .
  • Results or Outcomes : The successful preparation of this compound could potentially lead to its use in various applications, such as the ones previously mentioned .

Safety And Hazards

The compound is classified as a hazardous material . It has a signal word of “Danger” and belongs to Class 8 . The precautionary statements include P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P260-P264-P280-P305+P351+P338-P405-P501 . The UN number is 1760 .

properties

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUTXBIONAXKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293878
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol

CAS RN

1443983-86-5
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Fluoromethyl)-1-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate (Intermediate 6, 100 mg, 0.5 mmol), 2-bromoethanol (60 mg, 0.5 mmol), and potassium carbonate (0.2 g, 1.5 mmol) in acetonitrile (5 mL) was heated to 80° C. overnight. After cooling, solids were filtered off and washed with acetonitrile. The filtrate was concentrated on a rotary evaporator to give a residue that was purified by silica gel chromatography eluting with 10:7 ethyl acetate/hexanes to 10:7:2:1 ethyl acetate/hexane/methanol/triethylamine to afford 52 mg of 2-(3-(fluoromethyl)azetidin-1-yl)ethanol as a pale yellow oil. 1H NMR (DMSO-d6): δ 5.13 (t, 1H), 4.62 (d, 1H), 4.50 (d, 1H), 4.06 (t, 2H), 3.84 (dd, 2H), 3.54 (q, 2H), 3.11 (t, 2H), 3.06-3.03 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol

Citations

For This Compound
2
Citations
JS Scott, TA Moss, A Balazs, B Barlaam… - Journal of Medicinal …, 2020 - ACS Publications
Herein we report the optimization of a series of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER + breast cancer. Structure …
Number of citations: 54 pubs.acs.org
JS Scott, D Stead, B Barlaam, J Breed… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we report the optimization of a meta-substituted series of selective estrogen receptor degrader (SERD) antagonists for the treatment of ER+ breast cancer. Structure-based …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.